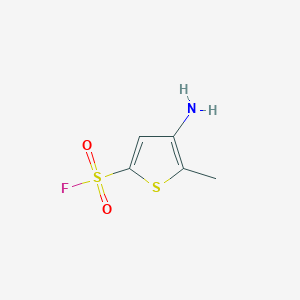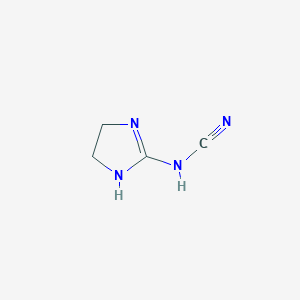
2-シアノイミノイミダゾリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyanoimino-imidazolidine is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and a cyanoimino group. This compound is of significant interest due to its potential applications in various fields, including agriculture and pharmaceuticals. It is structurally related to other imidazolidine derivatives, which are known for their diverse biological activities.
科学的研究の応用
2-Cyanoimino-imidazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of agrochemicals, such as insecticides and herbicides, due to its ability to interact with biological targets in pests.
作用機序
Target of Action
The primary targets of 2-Cyanoimino-imidazolidine, a derivative of synthetic nicotinoids, are nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system. By interacting with these receptors, 2-Cyanoimino-imidazolidine can influence the transmission of nerve impulses.
Mode of Action
2-Cyanoimino-imidazolidine acts as an agonist at the nAChRs . This means it binds to these receptors and activates them, mimicking the action of the neurotransmitter acetylcholine. The activation of nAChRs leads to an influx of ions into the neuron, triggering a series of events that result in the transmission of a nerve impulse.
Biochemical Pathways
neurotransmission . The activation of nAChRs can lead to the initiation of various downstream effects, potentially influencing processes such as muscle contraction, heart rate, and cognition .
生化学分析
Biochemical Properties
2-Cyanoimino-imidazolidine plays a significant role in biochemical reactions. It is involved in the synthesis of trifluoromethyl or gem-difluorovinyl-containing analogues of neonicotinoids
Cellular Effects
The cellular effects of 2-Cyanoimino-imidazolidine are not well-studied. Related imidazoline derivatives have shown potential therapeutic efficacy in the treatment of a variety of disorders, including hypertension and hyperglycemia . It is plausible that 2-Cyanoimino-imidazolidine may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Cyanoimino-imidazolidine is not well-understood. It is known that neonicotinoids, which 2-Cyanoimino-imidazolidine is used to synthesize, act as insect nicotinic acetylcholine receptor (nAChR) agonists . This suggests that 2-Cyanoimino-imidazolidine may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanoimino-imidazolidine typically involves the reaction of imidazolidine derivatives with cyanogen halides. One common method includes the reaction of imidazolidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired cyanoimino group.
Industrial Production Methods: In an industrial setting, the production of 2-Cyanoimino-imidazolidine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: 2-Cyanoimino-imidazolidine undergoes various chemical reactions, including:
Substitution Reactions: The cyanoimino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition Reactions: The compound can react with electrophiles, leading to the formation of addition products.
Reduction Reactions: The cyanoimino group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Addition Reactions: Electrophiles like alkyl halides or acyl chlorides can be employed in the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted imidazolidine derivatives can be formed.
Addition Products: The addition of electrophiles results in the formation of new carbon-nitrogen or carbon-carbon bonds.
Reduction Products: The reduction of the cyanoimino group yields primary or secondary amines.
類似化合物との比較
Imidacloprid: A widely used neonicotinoid insecticide that also targets nicotinic acetylcholine receptors.
Thiacloprid: Another neonicotinoid with a similar mode of action but different structural features.
Acetamiprid: Known for its high insecticidal activity and low toxicity to mammals.
Uniqueness: 2-Cyanoimino-imidazolidine is unique due to its specific cyanoimino group, which imparts distinct chemical reactivity and biological activity. Compared to other neonicotinoids, it may offer advantages in terms of selectivity and potency against certain pests.
特性
IUPAC Name |
4,5-dihydro-1H-imidazol-2-ylcyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-8-4-6-1-2-7-4/h1-2H2,(H2,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBVXGOVBIBENC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(4-bromophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2358626.png)
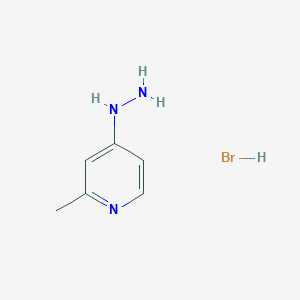
![N-[3-[(2-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2358629.png)
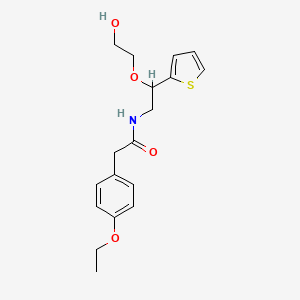
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2358633.png)
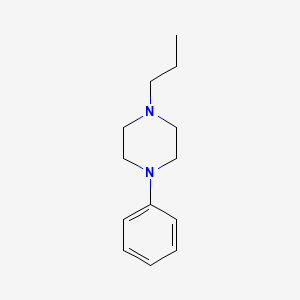
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2358636.png)
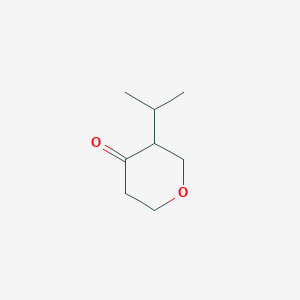
![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358639.png)
![Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2358640.png)
![2-[(3-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2358641.png)
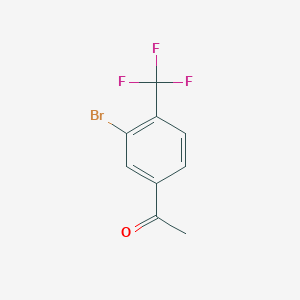
![2-(4-fluorophenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2358644.png)
